An In-depth Technical Guide to the Physicochemical Properties of (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a gem-difluoro group onto the pyrrolidine scaffold can profoundly influence its physicochemical properties, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride, including its chemical structure, molecular weight, and predicted properties such as melting point, solubility, and pKa. Furthermore, this document details standardized experimental protocols for the determination of these properties, offering a framework for the empirical validation of in silico predictions. The strategic integration of fluorine and the versatile pyrrolidine core underscores the potential of this molecule in the design of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, which is advantageous for optimizing interactions with biological targets.[3] The non-planar, puckered nature of the pyrrolidine ring, often referred to as "pseudorotation," provides a versatile framework for introducing stereochemical diversity, which can significantly impact biological activity.[3]
The introduction of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties.[4] The small size and high electronegativity of fluorine can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[4] Specifically, the gem-difluoro substitution, as seen in (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride, can have a substantial impact on the local electronic environment and conformational preferences of the molecule.[5] This substitution can lower the pKa of nearby amines, influencing their ionization state at physiological pH and thereby affecting properties like solubility and receptor binding.[6]
This technical guide will delve into the specific physicochemical properties of (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride, providing both predicted values based on available data for analogous structures and detailed methodologies for their experimental determination.
Core Physicochemical Properties
Precise knowledge of a compound's physicochemical properties is fundamental for its development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure and Identity
-
IUPAC Name: (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride[7]
-
CAS Number: 2845095-62-5[7]
-
Molecular Formula: C₅H₁₀ClF₂N[7]
-
Molecular Weight: 157.59 g/mol [7]
-
Chemical Structure:
-
SMILES: C[C@H]1CC(F)(F)CN1.Cl[7]
-
Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale/Analog Data |
| Melting Point (°C) | 170 - 180 | Based on the melting point of 4,4-difluoropiperidine hydrochloride (173-177 °C).[8] The substitution pattern and ring size are similar, suggesting a comparable crystal lattice energy. |
| Aqueous Solubility | High | As a hydrochloride salt of a small molecule amine, it is expected to be highly soluble in water. The presence of the polar C-F bonds may further enhance aqueous solubility. |
| pKa | 8.5 - 9.5 | The pKa of the parent pyrrolidine is approximately 11.3. The electron-withdrawing effect of the two fluorine atoms is expected to lower the basicity of the nitrogen atom, resulting in a lower pKa. Studies on gem-difluorinated amines show a decrease in pKa compared to their non-fluorinated analogs.[6] |
| LogP (Octanol-Water Partition Coefficient) | < 1.0 | The hydrochloride salt form and the presence of fluorine atoms are expected to result in a low LogP value, indicating hydrophilicity. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the predicted properties of (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride must be validated through rigorous experimental testing. The following section provides detailed, step-by-step methodologies for determining key physicochemical parameters.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[9]
Methodology: Capillary Melting Point Method [10][11]
-
Sample Preparation:
-
Ensure the (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride sample is completely dry.
-
Place a small amount of the powdered sample onto a clean, dry surface.
-
Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube containing the sample into the heating block.
-
-
Measurement:
-
Set a rapid heating rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new capillary with a fresh sample.
-
Set a slower heating rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1 - T2.
-
Aqueous Solubility Determination
Aqueous solubility is a crucial determinant of a drug's oral bioavailability.[1] The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Methodology: Shake-Flask Method [12][13]
-
Preparation of Saturated Solution:
-
Add an excess amount of (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Ensure there is an excess of solid material to maintain a saturated solution at equilibrium.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
The solubility is expressed in units of mg/mL or µg/mL.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid. This value is critical as it determines the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.
Methodology: Potentiometric Titration [14][15][16]
-
Sample Preparation:
-
Accurately weigh a known amount of (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride and dissolve it in a known volume of deionized water.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the sample solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution.
-
-
Titration:
-
Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This point corresponds to the inflection point of the titration curve.
-
Spectroscopic Characterization
Spectroscopic data provides valuable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[17][18] For (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive structural confirmation.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl group, the methine proton at the 2-position, and the methylene protons of the pyrrolidine ring. The coupling of these protons with the adjacent fluorine atoms would result in complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the five carbon atoms in the pyrrolidine ring. The carbon atom bearing the two fluorine atoms would exhibit a characteristic triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum would provide information about the chemical environment of the fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[19]
-
Expected IR Absorptions: The IR spectrum of (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is expected to show characteristic absorption bands for:
-
N-H stretching of the secondary ammonium salt (around 2400-2800 cm⁻¹).
-
C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹).
-
C-F stretching (strong absorptions in the 1000-1200 cm⁻¹ region).
-
Conclusion
(R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride represents a valuable building block in drug discovery, combining the advantageous structural features of the pyrrolidine scaffold with the beneficial modulating effects of gem-difluorination. While specific experimental data for this compound is limited, this guide provides a robust framework for its physicochemical characterization. The detailed experimental protocols outlined herein will enable researchers to obtain the critical data necessary to advance their drug development programs. A thorough understanding and empirical validation of these properties are essential for the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
-
PubChem. ((2R)-4,4-difluoropyrrolidin-2-yl)methanol hydrochloride. Available at: [Link].
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
-
ResearchGate. 1H and13C NMR spectra of 4,4′-substituted chalcones. Available at: [Link].
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link].
-
ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Available at: [Link].
-
PMC. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available at: [Link].
-
PubChem. Pyrrolidine, hydrochloride (1:1). Available at: [Link].
-
PMC. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link].
-
ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available at: [Link].
-
ResearchGate. Synthesis of chiral fluorinated pyrrolidines from gem‐difluoroalkenes and imino esters. Available at: [Link].
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link].
-
ResearchGate. † 1H-NMR and 13C-NMR Spectra. Available at: [Link].
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link].
-
PubChemLite. 4,4-difluoro-2-methylpyrrolidine hydrochloride. Available at: [Link].
-
ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. Available at: [Link].
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Available at: [Link].
-
University of Calgary. Melting point determination. Available at: [Link].
-
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link].
-
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link].
-
arizona.edu. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link].
-
Beilstein Journals. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available at: [Link].
-
PMC. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available at: [Link].
-
thinkSRS.com. Melting Point Determination. Available at: [Link].
-
MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available at: [Link].
-
MDPI. Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link].
-
PMC. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link].
-
ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available at: [Link].
-
Chemistry LibreTexts. 4.9.2: FTIR spectrum of HCl. Available at: [Link].
-
SSERC. Melting point determination. Available at: [Link].
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link].
-
MDPI. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Available at: [Link].
-
World Health Organization (WHO). Annex 4. Available at: [Link].
-
DC Fine Chemicals. (R)-2-Methylpyrrolidine hydrochloride. Available at: [Link].
-
PubMed. 2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Available at: [Link].
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (R)-4,4-difluoro-2-methylpyrrolidine hydrochloride 95% | CAS: 2845095-62-5 | AChemBlock [achemblock.com]
- 8. 4,4-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. davjalandhar.com [davjalandhar.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. who.int [who.int]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. preprints.org [preprints.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]

(Note: This is a representative image. The actual structure has a methyl group at position 2 and two fluorine atoms at position 4.)